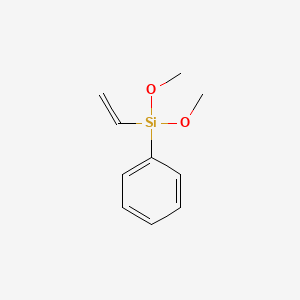
Phenylvinyldimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylvinyldimethoxysilane is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by a phenyl group and a vinyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various industrial and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Phenylvinyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with methoxy groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
化学反応の分析
Types of Reactions
Phenylvinyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes
科学的研究の応用
Phenylvinyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism by which phenylvinyldimethoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The vinyl group allows for polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in silicone materials .
類似化合物との比較
Similar Compounds
Phenylsilane: Similar to phenylvinyldimethoxysilane but lacks the vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups but lacks the phenyl group.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
特性
分子式 |
C10H14O2Si |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
ethenyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChIキー |
IJNRGJJYCUCFHY-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C=C)(C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
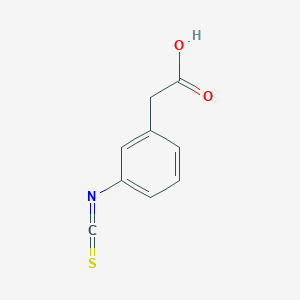


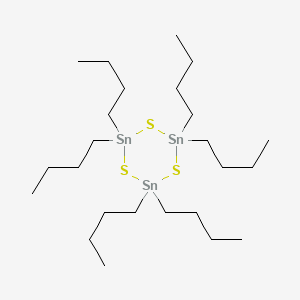
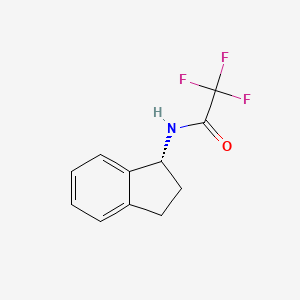
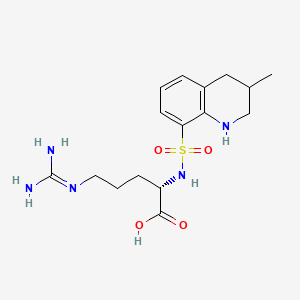
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)


